An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxybenzenesulfonyl Chloride
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxybenzenesulfonyl chloride is a key building block in medicinal chemistry and organic synthesis, valued for its role in the introduction of the 3-fluoro-4-methoxyphenylsulfonyl moiety into molecular structures. The strategic placement of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the physical properties of this reagent is paramount for its effective and safe use in the laboratory, ensuring reproducibility and scalability of synthetic processes. This technical guide provides a comprehensive overview of the core physical characteristics of 3-Fluoro-4-methoxybenzenesulfonyl chloride, supported by experimental data and protocols.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Fluoro-4-methoxybenzenesulfonyl chloride is presented in the table below. These properties are crucial for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆ClFO₃S | [1][2] |
| Molecular Weight | 224.64 g/mol | [1][2] |
| CAS Number | 67475-55-2 | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 77-81 °C | [1] |
| Boiling Point | Not available (decomposes) | |
| Density | Not available | |
| Solubility | See Section on Solubility Profile |
Structural Elucidation and Spectral Data
The structural integrity of 3-Fluoro-4-methoxybenzenesulfonyl chloride is confirmed through various spectroscopic techniques. Below is a summary and interpretation of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons and the methoxy group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).
Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluoro-4-methoxybenzenesulfonyl chloride is characterized by strong absorptions corresponding to the sulfonyl chloride and other functional groups.[2] Key expected vibrational frequencies include:
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S=O asymmetric and symmetric stretching: Strong bands in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
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C-F stretching: A strong absorption band typically observed in the 1000-1400 cm⁻¹ region.
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C-O stretching (aryl ether): A characteristic band around 1250 cm⁻¹.
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Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-Fluoro-4-methoxybenzenesulfonyl chloride is expected to show the molecular ion peak (M⁺) at m/z 224, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for benzenesulfonyl chlorides involve the loss of the chlorine radical (M-35) and the SO₂Cl group.
Experimental Protocols for Property Determination
The following section outlines standardized methodologies for the experimental determination of key physical properties of 3-Fluoro-4-methoxybenzenesulfonyl chloride.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered 3-Fluoro-4-methoxybenzenesulfonyl chloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of 3-Fluoro-4-methoxybenzenesulfonyl chloride in various solvents is crucial for its use in synthesis, purification, and analysis.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed by adding a small amount of the compound to a test tube containing a few milliliters of the solvent of interest and observing its dissolution at room temperature with agitation.
Predicted Solubility in Common Laboratory Solvents:
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Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to the polar nature of the sulfonyl chloride group.
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Ethers (e.g., Diethyl ether, Tetrahydrofuran): Moderate to good solubility is anticipated.
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Apolar Aromatic Solvents (e.g., Toluene, Benzene): Lower solubility is expected compared to more polar solvents.
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Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide): High solubility is likely.
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Protic Solvents (e.g., Alcohols, Water): While it may initially dissolve in polar protic solvents, it will react to form the corresponding sulfonate ester or sulfonic acid. Therefore, these solvents are generally not suitable for non-reactive dissolution.
Caption: Qualitative Solubility Testing Workflow.
Stability and Reactivity Insights
Benzenesulfonyl chlorides are generally stable compounds under anhydrous conditions. However, they are susceptible to hydrolysis in the presence of water, yielding the corresponding sulfonic acid. The reactivity of the sulfonyl chloride group is characterized by its susceptibility to nucleophilic attack at the electrophilic sulfur atom. This reactivity is the basis for its widespread use in the synthesis of sulfonamides and sulfonate esters. The presence of the electron-donating methoxy group on the aromatic ring can slightly modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
Safe Handling and Storage
3-Fluoro-4-methoxybenzenesulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 3-Fluoro-4-methoxybenzenesulfonyl chloride. A comprehensive understanding of its molecular structure, spectral characteristics, melting point, solubility, and reactivity is critical for its successful application in research and development. The experimental protocols and safety information provided herein are intended to support scientists in the safe and effective handling and utilization of this important synthetic building block.
References
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PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 3-Fluoro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]
